molecular formula C13H8F5NO2S B4821060 N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE

N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE

Cat. No.: B4821060
M. Wt: 337.27 g/mol
InChI Key: QHQXJFGEWLNGQA-UHFFFAOYSA-N
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Description

N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE is an organic compound known for its unique chemical properties. It is characterized by the presence of a pentafluorophenyl group and a methanesulfonamide group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorophenylmethanesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing pentafluorophenyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone compounds.

Scientific Research Applications

N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing negative charges, making it a good leaving group in substitution reactions. The methanesulfonamide group can form hydrogen bonds and interact with various biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE is unique due to the combination of the pentafluorophenyl and methanesulfonamide groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2S/c14-8-9(15)11(17)13(12(18)10(8)16)19-22(20,21)6-7-4-2-1-3-5-7/h1-5,19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQXJFGEWLNGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE

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